Guanine-15N5
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Overview
Description
Guanine-15N5 is a stable isotope-labeled compound of guanine, a purine base found in DNA and RNA. This compound is specifically labeled with nitrogen-15 isotopes at five positions, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-15N5 involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine rings. One common method involves the reaction of labeled formamide with labeled cyanamide under specific conditions to form the purine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled nitrogen sources. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Guanine-15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the formation of nucleosides and nucleotides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phosphorylation reagents such as phosphoric acid or its derivatives
Major Products Formed
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Guanosine and its phosphorylated derivatives
Scientific Research Applications
Guanine-15N5 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of guanine and its derivatives
Biology: Employed in studies of DNA and RNA metabolism, including replication, transcription, and repair mechanisms
Medicine: Utilized in research on oxidative stress and its impact on DNA, contributing to the understanding of diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of nucleic acid-based technologies and products, including diagnostics and therapeutics
Mechanism of Action
Guanine-15N5 exerts its effects primarily through its incorporation into nucleic acids. The labeled nitrogen atoms allow for detailed tracking and analysis of guanine’s role in various biochemical pathways. Guanine interacts with cytosine in DNA and RNA through hydrogen bonding, playing a crucial role in maintaining the structural integrity of nucleic acids. Additionally, guanine-based purines are involved in intracellular signaling and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
Guanosine-15N5: A nucleoside derivative of guanine-15N5, used in similar applications but with additional roles in nucleotide metabolism
Guanosine-15N5 5′-monophosphate: A phosphorylated form of guanosine-15N5, used in studies of nucleotide synthesis and signaling
Guanosine-15N5 5′-triphosphate: A triphosphate form used in research on energy transfer and signal transduction
Uniqueness
This compound is unique due to its specific labeling with nitrogen-15 isotopes, which provides enhanced sensitivity and accuracy in analytical techniques such as mass spectrometry. This makes it particularly valuable for detailed studies of nucleic acid metabolism and related biochemical processes .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1 |
InChI Key |
UYTPUPDQBNUYGX-CIKZIQIKSA-N |
Isomeric SMILES |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2] |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.